6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the following chemical formula: C8H7BrN2O . It features a pyrrolopyridine core with a bromine atom at position 6 and a methoxy group at position 5. This compound has attracted attention due to its potential biological activities and synthetic versatility.
Synthesis Analysis
The synthesis of 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine involves various methods, including cyclization reactions, nucleophilic substitutions, and heterocyclic transformations. Researchers have reported several synthetic routes, such as:
Heterocyclic Cyclization : Starting from suitable precursors, cyclization reactions can form the pyrrolopyridine ring system. These methods often utilize metal catalysts or reagents to facilitate the cyclization process.
Nucleophilic Substitution : Introduction of the bromine atom at position 6 can be achieved through nucleophilic substitution reactions. Common reagents include bromine or N-bromosuccinimide (NBS).
Methoxylation : The methoxy group at position 5 can be introduced using methoxide or other methoxylation agents.
Molecular Structure Analysis
The molecular structure of 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine consists of a fused pyrrole and pyridine ring system. The bromine atom and methoxy group are strategically positioned, potentially influencing its biological properties.
Chemical Reactions Analysis
6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions, including:
Substitution Reactions : The bromine atom can undergo substitution reactions with nucleophiles, leading to the modification of the compound.
Functional Group Transformations : The methoxy group can be further modified through reactions such as demethylation or methylation.
Physical And Chemical Properties Analysis
- Molecular Weight : 227.06 g/mol
- IUPAC Name : 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
- InChI Code : 1S/C8H7BrN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8
- Storage Temperature : Sealed in dry conditions at room temperature
Scientific Research Applications
1. Corrosion Inhibition
6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine, a derivative of 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, has been studied for its effectiveness as a corrosion inhibitor in acid mediums. Research by Saady et al. (2020) demonstrated its use in protecting mild steel against corrosion in hydrochloric acid, showing up to 92% effectiveness at certain concentrations. This study used a range of techniques including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, and confirmed the formation of an adsorption film on the metal surface through scanning electron microscopy (Saady et al., 2020).
2. Antiviral Activity
A study by Bergstrom et al. (1984) investigated the antiviral properties of various pyrrolo[2,3-d]pyrimidine nucleoside antibiotics and their analogues, including 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. These compounds showed substantial activity against RNA viruses, with some derivatives demonstrating significant effects in vivo against Coxsackie B4 virus infection in mice (Bergstrom et al., 1984).
3. Antioxidant Properties
Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols with interesting antioxidant properties. This includes derivatives related to 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. These pyridinols demonstrated effectiveness as phenolic chain-breaking antioxidants in radical-initiated styrene autoxidations, suggesting potential applications in combating oxidative stress (Wijtmans et al., 2004).
4. Synthesis of Natural Alkaloids
Baeza et al. (2010) explored the use of 6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives in the synthesis of natural alkaloids like variolin B. They developed a method for selective and sequential palladium-mediated functionalization, contributing to the total synthesis of these complex natural compounds (Baeza et al., 2010).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Statements : P280 (Wear protective gloves/eye protection), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes), P310 (Immediately call a poison center or doctor).
- MSDS : Link to MSDS
Future Directions
Future research should focus on:
- Elucidating the compound’s precise mechanism of action.
- Investigating its potential therapeutic applications beyond FGFR inhibition.
- Exploring synthetic modifications to enhance its bioactivity.
properties
IUPAC Name |
6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-5-2-3-10-8(5)11-7(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHYMZHSXJEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261815 | |
Record name | 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1167056-86-1 | |
Record name | 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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